Terephthalic Acid

Polymer Chemistry Materials Science PET Synthesis

Terephthalic acid (TPA) is the dominant commodity monomer for polyester production at >100 million metric tons annually. Its para-substituted benzene ring imparts linear, rigid geometry essential for efficient chain packing, high crystallinity, and superior tensile strength in PET fibers and packaging resins—properties unattainable with ortho- or meta-isomers. TPA delivers irreplaceable thermal stability (stable at 300°C) for bottle-grade and textile-grade applications. The TPA direct esterification route achieves higher tenacity fibers and lower pack pressures versus DMT, translating to throughput advantages. With mature global supply chains, TPA offers unmatched cost-per-metric-ton economics versus alternatives like FDCA.

Molecular Formula C8H6O4
C8H6O4
C6H4(COOH)2
Molecular Weight 166.13 g/mol
CAS No. 100-21-0
Cat. No. B129881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerephthalic Acid
CAS100-21-0
Synonyms1,4-Benzenedicarboxylic Acid;  1,4-Dicarboxybenzene;  4-Carboxybenzoic Acid;  Amoco TA 33;  NSC 36973;  QTA;  S-LOP;  TA 33LP;  TPA;  WR 16262;  p-Benzenedicarboxylic Acid;  p-Carboxybenzoic Acid;  p-Dicarboxybenzene;  p-Phthalic Acid;  USP Ecamsule Related Compou
Molecular FormulaC8H6O4
C8H6O4
C6H4(COOH)2
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C(=O)O
InChIInChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)
InChIKeyKKEYFWRCBNTPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Insoluble in chloroform, ether, acetic acid;  slightly soluble in alcohol;  soluble in alkalies
Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0
In water, 15 mg/L at 20 °C
0.015 mg/mL at 20 °C
Solubility in water, g/100ml at 20Â °C: 0.28

Structure & Identifiers


Interactive Chemical Structure Model





Terephthalic Acid (CAS 100-21-0): Procurement Guide for the High-Volume PET Monomer


Terephthalic acid (TPA; CAS 100-21-0; benzene-1,4-dicarboxylic acid) is a high-volume commodity aromatic dicarboxylic acid, produced at a scale exceeding 100 million metric tons annually, that serves as the dominant diacid monomer for the synthesis of poly(ethylene terephthalate) (PET) and related polyesters [1]. This white crystalline solid is distinguished by its para-substituted benzene ring structure, which imparts a linear, rigid molecular geometry essential for the high tensile strength, thermal stability, and crystallization behavior characteristic of PET fibers and packaging resins [2]. Unlike its ortho- and meta-substituted isomers, the para-configuration of TPA facilitates efficient, unidirectional chain packing, which is a fundamental prerequisite for achieving the mechanical and barrier properties required in bottle-grade and textile-grade polymer applications [3].

Why Terephthalic Acid Cannot Be Readily Substituted by Other Benzenedicarboxylic Acid Isomers


The substitution of terephthalic acid (TPA) with its structural isomers—phthalic acid (ortho-) or isophthalic acid (meta-)—is not a viable option in applications demanding high crystallinity, mechanical strength, and thermal stability. The fundamental reason lies in the distinct molecular geometry conferred by the position of the carboxyl groups on the benzene ring, which directly dictates polymer chain packing [1]. The para-substitution of TPA yields a linear, rod-like monomer that facilitates efficient chain alignment and crystallization, whereas the non-linear geometry of isophthalic acid (IPA) and phthalic acid disrupts crystallinity, leading to polymers with dramatically reduced tensile strength, lower glass transition temperatures (Tg), and inferior chemical resistance [2]. Even when considering alternative synthetic routes, such as the use of dimethyl terephthalate (DMT) for PET production, the resulting polymer properties differ measurably from those obtained via the direct esterification route with TPA, precluding simple process interchangeability without rigorous requalification [3].

Quantitative Differentiators of Terephthalic Acid Versus Isophthalic Acid, Dimethyl Terephthalate, and 2,5-Furandicarboxylic Acid


Para-Substitution Enables Superior Polymer Crystallinity and Tensile Strength Compared to Meta-Isophthalic Acid

Terephthalic acid's para-substitution (1,4-benzenedicarboxylic acid) yields a linear monomer geometry, whereas isophthalic acid's meta-substitution (1,3-benzenedicarboxylic acid) introduces a kink that disrupts polymer chain packing [1]. This fundamental structural difference results in polyesters derived from TPA exhibiting significantly higher glass transition temperatures (Tg) and thermal stability than those derived from IPA [2]. Furthermore, in wholly aromatic liquid crystalline polymers (LCPs), the addition of BP/TPA units decreased the melting temperature (Tm) from 280.7 °C to 218.7 °C, while maintaining a high modulus of elasticity [3].

Polymer Chemistry Materials Science PET Synthesis

Terephthalic Acid-Based PET Fibers Exhibit Higher Tenacity and Processability than DMT-Derived Fibers

A direct comparison of spun PET fibers produced via the terephthalic acid (TPA) direct esterification route versus the dimethyl terephthalate (DMT) transesterification route reveals significant differences in mechanical properties and processability [1]. For a given take-up speed during spinning (ranging from 2,800 to 4,400 m/min), fibers manufactured from TPA consistently demonstrate higher tenacity and lower ductility than those from DMT [2]. Additionally, TPA-based fibers are spun at lower pack pressures, indicating superior melt flow characteristics during processing [3].

Polymer Processing Fiber Technology PET Manufacturing

Terephthalic Acid Offers Superior Cost-Efficiency and Mature Infrastructure Compared to Bio-Based FDCA

2,5-Furandicarboxylic acid (FDCA) is a promising bio-based alternative to terephthalic acid (TPA) for synthesizing sustainable polyesters like poly(ethylene furanoate) (PEF) [1]. While FDCA-based polymers can exhibit superior gas barrier properties (e.g., O₂, CO₂) compared to PET, TPA maintains a decisive advantage in cost, established manufacturing infrastructure, and overall polymer thermal stability [2]. Specifically, TPA-derived copolyesters demonstrate thermal stability up to 370 °C, comparable to their FDCA-containing counterparts, ensuring robust performance in high-temperature processing applications [3].

Green Chemistry Biobased Polymers Process Economics

Terephthalic Acid Exhibits High Hydrothermal Stability Comparable to Isophthalic Acid

Under demanding hydrothermal conditions, terephthalic acid (TPA) demonstrates robust stability. A comparative study on the hydrothermal reactions of aromatic carboxylic acids showed that both TPA and isophthalic acid (IPA) remained stable after 1 hour at 300 °C [1]. At a more severe temperature of 350 °C, both isomers underwent decarboxylation to form monoacids with comparable yields of 10-15% [2]. In contrast, ortho-phthalic acid (o-PA) exhibited significantly lower stability, converting to benzoic acid with a 73% yield after 60 minutes at just 300 °C [3].

Thermal Stability Hydrothermal Chemistry Degradation Kinetics

Optimal Use Cases for Terephthalic Acid Based on Comparative Evidence


High-Tenacity Polyester Fiber Production (e.g., Tire Cord, Industrial Yarn)

For manufacturers requiring polyester fibers with maximized tensile strength and efficient processing, terephthalic acid (TPA) is the monomer of choice. Direct evidence demonstrates that PET fibers synthesized via the TPA route exhibit higher tenacity and are spun at lower pack pressures compared to fibers derived from the alternative dimethyl terephthalate (DMT) route, for identical take-up speeds [1]. This translates directly to superior final product performance and improved production throughput in high-speed spinning operations. The linear geometry of TPA is essential for achieving the high crystallinity and chain orientation that underpin this mechanical advantage [2].

Manufacture of Crystalline, High-Strength PET Resins for Bottles and Packaging

The unparalleled ability of terephthalic acid to impart high crystallinity and thermal stability to polyesters makes it the irreplaceable monomer for producing rigid, high-strength PET for beverage bottles and food packaging. Substituting even a portion of TPA with isophthalic acid (IPA) significantly reduces the glass transition temperature (Tg) and disrupts crystallinity, leading to a softer, more amorphous material unsuitable for these demanding applications [3]. The para-substitution of TPA ensures the linear chain packing required for the necessary mechanical strength and gas barrier properties [4].

Cost-Sensitive, High-Volume Thermoplastic Polyester Production

In the production of commodity thermoplastic polyesters like PET and PBT, where cost per metric ton is a primary economic driver, terephthalic acid (TPA) remains the dominant monomer. The global TPA market, exceeding 100 million metric tons, benefits from immense economies of scale, mature petrochemical supply chains, and a lower capital cost structure compared to alternative monomers like dimethyl terephthalate (DMT) or the emerging bio-based 2,5-furandicarboxylic acid (FDCA) [5]. While FDCA offers sustainability benefits, TPA's cost advantage is decisive for the vast majority of current, high-volume applications [6].

High-Temperature Polymer Synthesis and Processing

The exceptional thermal stability of terephthalic acid (TPA) and its derived polymers is critical for processes requiring sustained high temperatures, such as solid-state polymerization of PET or the synthesis of engineering thermoplastics. TPA itself remains stable for 1 hour at 300 °C under hydrothermal conditions [7], and TPA-based copolyesters are thermally stable up to 370 °C [8]. This robust thermal profile ensures the monomer and resulting polymer maintain their integrity during demanding manufacturing steps, preventing premature degradation and ensuring consistent product quality.

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